molecular formula C22H16 B12540148 1-[2-(Naphthalen-1-yl)ethenyl]azulene CAS No. 652142-05-7

1-[2-(Naphthalen-1-yl)ethenyl]azulene

Cat. No.: B12540148
CAS No.: 652142-05-7
M. Wt: 280.4 g/mol
InChI Key: LGRAWMPRCJSION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Naphthalen-1-yl)ethenyl]azulene is a useful research compound. Its molecular formula is C22H16 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652142-05-7

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

1-(2-azulen-1-ylethenyl)naphthalene

InChI

InChI=1S/C22H16/c1-2-7-18-13-15-20(22(18)11-3-1)16-14-19-10-6-9-17-8-4-5-12-21(17)19/h1-16H

InChI Key

LGRAWMPRCJSION-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Synthesis of 1 Naphthylmethyltriphenylphosphonium Chloride:the Other Key Precursor is the Phosphonium Salt Derived from 1 Methylnaphthalene. the Synthesis of This Salt is a Straightforward Two Step Process. First, 1 Methylnaphthalene is Subjected to a Radical Halogenation, Typically Using N Bromosuccinimide Nbs in the Presence of a Radical Initiator Like Benzoyl Peroxide, to Produce 1 Bromomethyl Naphthalene. Alternatively, 1 Chloromethyl Naphthalene Can Be Used.prepchem.comin the Second Step, the Resulting 1 Halomethyl Naphthalene is Treated with Triphenylphosphine in a Suitable Solvent Like Dimethylformamide Dmf .prepchem.comthe Triphenylphosphine Acts As a Nucleophile, Displacing the Halide to Form the Stable 1 Naphthylmethyltriphenylphosphonium Salt. a Specific Reported Synthesis Involves Heating 1 Chloromethyl Naphthalene with Triphenylphosphine in Dmf to Yield the Desired Phosphonium Chloride As a White Precipitate.prepchem.comthis Salt is a Stable, Crystalline Solid That Can Be Isolated and Purified Before Its Use in the Subsequent Coupling Reaction.prepchem.comchemicalbook.comfishersci.ca

Mechanistic Aspects of Ethenyl Linkage Formation

The Wittig reaction is the most prominent and logical choice for forming the ethenyl linkage between the azulene (B44059) and naphthalene (B1677914) moieties. This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. organic-chemistry.org

The mechanism begins with the deprotonation of the 1-naphthylmethyltriphenylphosphonium salt using a strong base. The protons on the methylene (B1212753) carbon adjacent to the phosphorus atom are acidic and can be removed by bases such as n-butyllithium (n-BuLi) or sodium ethoxide (EtONa) to generate the corresponding phosphorus ylide. chemicalbook.comresearchgate.net This ylide is a resonance-stabilized species, with a nucleophilic carbon that is central to the C-C bond formation.

The nucleophilic ylide then attacks the electrophilic carbonyl carbon of 1-formylazulene. This initial nucleophilic addition leads to the formation of a betaine (B1666868) intermediate, a zwitterionic species. Under salt-free conditions, this is followed by a rapid ring closure to form a four-membered oxaphosphetane intermediate. youtube.com The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide (a major driving force for the reaction) facilitates the decomposition of the oxaphosphetane. organic-chemistry.org This decomposition is a syn-elimination process that cleaves the oxaphosphetane into the desired alkene, 1-[2-(naphthalen-1-yl)ethenyl]azulene, and triphenylphosphine oxide. youtube.com

Stereochemical Control in Olefin Metathesis and Related Reactions

While olefin metathesis is a powerful tool for alkene synthesis, the Wittig reaction is more directly applicable for coupling the chosen precursors. The stereochemical outcome of the Wittig reaction—that is, the formation of either the (E)- or (Z)-isomer of the ethenyl linkage—is a critical consideration. The stereoselectivity is largely dependent on the nature of the phosphorus ylide. researchgate.net

Non-stabilized Ylides: Ylides bearing simple alkyl groups are generally considered non-stabilized. These ylides tend to react rapidly and irreversibly to form the cis-oxaphosphetane, which then decomposes to the (Z)-alkene. researchgate.net

Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., carbonyl, cyano) are stabilized by resonance. Their reactions are often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which subsequently yields the (E)-alkene. researchgate.net

In the synthesis of this compound, the 1-naphthylmethylphosphonium ylide is considered semi-stabilized due to the phenyl ring. Reactions of azulene-1-carbaldehydes with benzylphosphonium salts have been shown to produce a mixture of (Z) and (E)-styrylazulenes. chemicalbook.com The exact ratio of isomers can be influenced by reaction conditions such as the base and solvent used. For instance, using bases like n-BuLi, EtONa, or t-BuOK has resulted in mixtures of isomers. chemicalbook.com Therefore, achieving high stereoselectivity for either the (E) or (Z) isomer would likely require careful optimization of the reaction conditions or the use of modified Wittig reagents, such as those in the Horner-Wadsworth-Emmons reaction, which often favor the formation of (E)-alkenes. nih.gov

Catalytic Approaches in Ethenyl Bond Construction

Beyond the classical Wittig reaction, modern catalytic methods offer alternative pathways for constructing the ethenyl bond. Transition metal-catalyzed cross-coupling reactions are particularly relevant.

The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. researchgate.netgoogle.com In the context of synthesizing the target molecule, two possible Heck coupling strategies exist:

Coupling of a 1-haloazulene (e.g., 1-iodoazulene) with 1-vinylnaphthalene (B14741).

Coupling of a 1-halonaphthalene (e.g., 1-bromonaphthalene) with 1-vinylazulene.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and regenerates the palladium catalyst. google.com A key advantage of the Heck reaction is its tendency to produce the trans (E)-isomer with high selectivity. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement Methodologies

For the primary proposed route, the Wittig reaction, several parameters can be optimized to enhance the yield and control the stereoselectivity.

Table 1: Wittig Reaction Parameter Optimization

Parameter Variation Expected Outcome Reference
Base Strong non-nucleophilic bases (e.g., n-BuLi, NaH, t-BuOK) vs. weaker bases (e.g., K₂CO₃, LiOH). The choice of base can influence the ylide formation rate and the E/Z ratio. Stronger bases are typically required for less acidic phosphonium (B103445) salts. Weaker bases can sometimes be used for stabilized ylides. chemicalbook.comresearchgate.netorganic-chemistry.org
Solvent Aprotic solvents (e.g., THF, Toluene, DMF) vs. protic solvents (e.g., Ethanol). Solvent polarity can affect the stability of the betaine intermediate and influence the stereochemical outcome. Aprotic solvents are common for non-stabilized ylides. prepchem.comchemicalbook.com
Temperature Low temperatures (e.g., -78 °C) to room temperature or elevated temperatures. Lower temperatures often favor the kinetic product (Z-alkene from non-stabilized ylides). prepchem.com

| Additives | Presence of lithium salts (e.g., LiBr). | Lithium salts can stabilize the betaine intermediate, potentially leading to equilibration and a higher proportion of the E-alkene. | organic-chemistry.org |

A study on the Wittig reaction of azulene-1-carbaldehydes with various benzylphosphonium salts demonstrated that good yields of styrylazulenes could be obtained using bases like n-BuLi in ether, EtONa in ethanol, or t-BuOK in toluene. chemicalbook.com However, it was also noted that side reactions, such as alkylation of the azulene ring, can occur depending on the substituents. chemicalbook.com Therefore, careful screening of these parameters is essential to maximize the yield of this compound while minimizing byproducts.

Exploration of Novel Synthetic Routes and Retrosynthetic Analysis

A retrosynthetic analysis provides a logical framework for planning the synthesis and exploring alternative routes.

Retrosynthetic Analysis:

The primary disconnection is across the carbon-carbon double bond of the ethenyl bridge.

Disconnection A (Wittig Approach): This leads back to 1-formylazulene and 1-naphthylmethyltriphenylphosphonium ylide, as previously discussed. This is the most direct and well-precedented approach. nih.govfishersci.ca

Disconnection B (Heck/Suzuki Approach): This disconnection also breaks the ethenyl C-C bond but implies a catalytic coupling. This would lead back to precursors like 1-haloazulene and 1-vinylnaphthalene (for a Heck reaction) or 1-azuleneboronic acid and a 1-vinylhalonaphthalene (for a Suzuki reaction).

Exploration of Novel Routes:

While the Wittig and palladium-catalyzed couplings are the most established methods, other novel synthetic strategies could be considered. For example, gold-catalyzed cyclization of diyne precursors has emerged as a powerful tool for creating complex polycyclic aromatic systems. nih.gov A hypothetical, though more complex, route could involve the synthesis of a precursor containing both the azulene and naphthalene moieties connected by a diacetylene linker, followed by a selective reduction or cyclization to form the ethenyl bridge.

Another area of exploration is the use of vinylsilanes or other organometallic vinylating agents. For instance, a 1-halonaphthalene could potentially be coupled with 1-(2-tributylstannylvinyl)azulene via a Stille coupling. These methods, while less direct, could offer advantages in terms of stereocontrol or substrate scope under specific circumstances.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculations for Electronic Transitions and Energy Level Characterization

Quantum chemical calculations are instrumental in predicting the electronic transitions and characterizing the energy levels of complex organic molecules. For 1-[2-(Naphthalen-1-yl)ethenyl]azulene, such calculations would elucidate the nature of its absorption spectrum and the energies of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic spectrum of this compound is expected to be a convolution of the transitions originating from the azulene (B44059), naphthalene (B1677914), and vinyl moieties, modified by their conjugation. Azulene is well-known for its anomalous S2 → S0 fluorescence, a violation of Kasha's rule, and a low-energy S1 ← S0 absorption in the visible region, which is responsible for its characteristic blue color. Naphthalene, an alternant hydrocarbon, has its lowest energy absorption in the ultraviolet region. researchgate.net The vinyl bridge extends the π-conjugation, which typically leads to a bathochromic (red) shift of the absorption bands compared to the individual chromophores.

Theoretical studies on related naphthalene derivatives have demonstrated the utility of quantum chemical calculations in interpreting electronic spectra. researchgate.net For instance, calculations on other naphthalene-based systems have successfully predicted their photophysical properties. researchgate.net In the case of this compound, it is anticipated that the HOMO would be largely localized on the electron-rich azulene ring, particularly the five-membered ring, while the LUMO may have significant contributions from both the azulene and naphthalene moieties, mediated by the ethenyl bridge.

A hypothetical table of calculated electronic transition data for this compound, based on typical values for related systems, is presented below.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Primary Character
S0 → S1~650-700Lowπ-π* (Azulene-like)
S0 → S2~350-400Highπ-π* (Charge-transfer)
S0 → Sn~280-320Highπ-π* (Naphthalene-like)
Note: This table is illustrative and based on general principles of conjugated azulene-naphthalene systems. Actual values would require specific calculations.

Density Functional Theory (DFT) Applications in Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for this compound would provide detailed insights into the energies and spatial distributions of its molecular orbitals. The choice of functional, such as B3LYP, is crucial for obtaining accurate results. nih.gov

The analysis of the FMOs is particularly important for understanding the reactivity and electronic properties of the molecule. For conjugated systems containing azulene, the HOMO is typically associated with the azulene moiety, reflecting its electron-donating character. The LUMO, on the other hand, is expected to be distributed across the conjugated system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and electronic excitation energy. Computational studies on azulene and naphthalene have established the energies of their frontier orbitals. rsc.org The conjugation in this compound is expected to raise the HOMO energy and lower the LUMO energy relative to the parent compounds, thus reducing the HOMO-LUMO gap.

Below is a table summarizing the expected characteristics of the frontier molecular orbitals of this compound based on DFT studies of related compounds.

Molecular OrbitalExpected Energy (eV)Primary Localization
HOMO-5.0 to -5.5Azulene Ring
LUMO-2.0 to -2.5Delocalized across the molecule
HOMO-LUMO Gap2.5 to 3.5-
Note: These energy values are estimations based on data for parent and related molecules and would need to be confirmed by specific DFT calculations.

Time-Dependent DFT (TD-DFT) for Excited State Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for calculating the properties of electronically excited states. nih.gov For this compound, TD-DFT would be the method of choice for modeling its excited states and predicting its UV-Vis absorption spectrum. This method can provide information on the energies, oscillator strengths, and characters of various electronic transitions.

TD-DFT calculations on naphthalene-based azo dyes have shown that the nature of the excited states can be significantly altered by chemical modifications. nih.gov In this compound, TD-DFT could be used to model the low-energy transitions responsible for its color and to understand the nature of the excited states involved in its photophysics, such as potential charge-transfer states. The accuracy of TD-DFT results can depend on the choice of functional, with range-separated hybrids sometimes providing better descriptions of charge-transfer excitations.

Computational Prediction of Spectroscopic Signatures

Besides electronic spectra, computational methods can predict other spectroscopic signatures, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. DFT calculations can provide vibrational frequencies and intensities, which can be compared with experimental IR and Raman spectra to aid in structural characterization. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic rings, the C=C stretching of the vinyl bridge, and various ring deformation modes.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations can predict the ¹H and ¹³C NMR spectra, which are invaluable for confirming the molecular structure. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, reflecting the charge distribution and aromaticity of the azulene and naphthalene rings.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamics of flexible molecules. mdpi.com For this compound, the key flexible bond is the vinyl bridge, which allows for rotation of the naphthalene and azulene moieties relative to each other. MD simulations can reveal the preferred conformations (e.g., planar vs. twisted) and the energy barriers between them. The planarity of the molecule is crucial as it affects the extent of π-conjugation and thus the electronic properties.

MD simulations can also be used to study the interactions of this compound with solvent molecules or its aggregation behavior. rsc.org For instance, simulations of naphthalene derivatives in lipid membranes have provided insights into their location, orientation, and dynamics. mdpi.com Similar simulations for this compound could predict its behavior in different environments, which is relevant for potential applications in materials science. The study of related stilbene (B7821643) derivatives has also benefited from MD simulations to understand their complex dynamics. nih.gov

Theoretical Modeling of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry is extensively used to model chemical reaction mechanisms, identify transition states, and calculate reaction energetics. For this compound, several types of reactions could be investigated theoretically. One important area is its photochemical reactivity, such as cis-trans isomerization around the ethenyl double bond, which is a well-known process in stilbene and its derivatives. Theoretical modeling could elucidate the potential energy surfaces of the ground and excited states to understand the mechanism of such photoisomerization.

Another area of interest is the thermal stability of the azulene core. The azulene-to-naphthalene rearrangement is a known thermal process, and DFT studies have been used to investigate its high-energy intramolecular and lower-energy radical-promoted pathways. nih.gov While the presence of the naphthylethenyl substituent might influence the energetics, the fundamental rearrangement pathways of the azulene ring system would likely be similar. Computational modeling could determine the activation barriers for these and other potential reactions, providing insights into the compound's stability and reactivity under different conditions.

A summary of potential reaction pathways and their computationally explorable aspects is provided below.

Reaction PathwayComputational MethodKey Information Obtained
Photoinduced cis-trans IsomerizationTD-DFT, Conical Intersection SearchExcited state potential energy surfaces, transition states, reaction barriers
Thermal Azulene-Naphthalene RearrangementDFT, Transition State SearchGround state potential energy surface, activation energies, reaction intermediates
Electrophilic/Nucleophilic AttackDFT, Fukui Function AnalysisSite selectivity, reaction energetics

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-[2-(Naphthalen-1-yl)ethenyl]azulene.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the azulene (B44059), naphthalene (B1677914), and ethenyl components. The protons on the seven-membered ring of the azulene moiety typically resonate at lower fields (downfield) compared to those on the five-membered ring. The protons of the ethenyl bridge would appear as doublets, with their coupling constant indicating the stereochemistry (cis or trans) of the double bond. The seven protons of the naphthalen-1-yl group would exhibit a complex splitting pattern in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon atoms of the azulene skeleton have characteristic chemical shifts, with the carbons of the seven-membered ring generally appearing at a lower field than those of the five-membered ring. The quaternary carbons and the carbons of the naphthalene and ethenyl groups would also have distinct resonances.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Azulene H-27.50 - 7.80115.0 - 120.0
Azulene H-37.20 - 7.50135.0 - 140.0
Azulene H-48.20 - 8.50136.0 - 141.0
Azulene H-57.30 - 7.60125.0 - 130.0
Azulene H-68.30 - 8.60138.0 - 143.0
Azulene H-77.30 - 7.60125.0 - 130.0
Azulene H-88.20 - 8.50136.0 - 141.0
Ethenyl H-α7.00 - 7.50120.0 - 125.0
Ethenyl H-β7.80 - 8.20130.0 - 135.0
Naphthyl Protons7.40 - 8.20125.0 - 135.0
Azulene C-1-135.0 - 140.0
Azulene C-3a-145.0 - 150.0
Azulene C-8a-145.0 - 150.0
Naphthyl Carbons-125.0 - 135.0
Naphthyl C-1'-130.0 - 135.0
Note: These are predicted ranges and actual values may vary.

Two-dimensional NMR experiments are essential for assigning the complex proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, between the protons on the azulene and naphthalene rings and between the ethenyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for identifying the connectivity between the azulene, ethenyl, and naphthalene fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule, particularly the orientation of the naphthalene ring relative to the azulene core.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which has a molecular formula of C₂₂H₁₆ and a monoisotopic mass of 280.1252 g/mol . This precise mass measurement provides strong evidence for the elemental composition of the molecule. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information by revealing how the molecule breaks apart under ionization.

Technique Information Obtained Expected Value for C₂₂H₁₆
HRMS (e.g., ESI-TOF)Precise Molecular Weight280.1252 (M⁺)
MS/MSFragmentation PatternFragments corresponding to the loss of the naphthalene or azulene moieties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Methodologies for Electronic Transition Probing

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule. Azulene and its derivatives are known for their characteristic blue color, which arises from an S₀→S₁ transition in the visible region of the spectrum. The conjugation of the naphthalene and ethenyl groups with the azulene core is expected to influence the position and intensity of these absorption bands. The spectrum would likely show multiple absorption bands corresponding to π-π* transitions within the extended conjugated system.

Fluorescence and Phosphorescence Emission Spectroscopy Methodologies for Radiative Decay Pathway Analysis

Fluorescence and phosphorescence spectroscopy provide insights into the excited-state properties and radiative decay pathways of the molecule. While azulene itself is known for its anomalous S₂→S₀ fluorescence, the emission properties of this compound would depend on the interplay between the azulene and naphthalene chromophores. The presence of the naphthalene moiety could introduce new decay pathways, potentially leading to fluorescence or phosphorescence from either the azulene or naphthalene part of the molecule, or from an excited state delocalized over the entire system.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra would show characteristic bands for the C-H stretching and bending vibrations of the aromatic rings and the ethenyl group. The C=C stretching vibrations of the aromatic rings and the ethenyl bridge would also be observable. These techniques are particularly useful for confirming the presence of specific functional groups and providing a "fingerprint" of the molecule.

Vibrational Mode Expected IR/Raman Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Ethenyl C-H Stretch3080 - 3020
Aromatic C=C Stretch1600 - 1450
Ethenyl C=C Stretch1650 - 1600
C-H Out-of-Plane Bending900 - 675

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chirality Assessment (If Applicable)

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are essential for investigating the chiral properties of molecules. These methods measure the differential absorption or rotation of plane-polarized light by a chiral substance. For a molecule to be chiroptical, it must be non-superimposable on its mirror image.

The molecular structure of this compound does not inherently possess a stereogenic center. However, the possibility of atropisomerism could arise due to hindered rotation around the single bond connecting the azulene and ethenyl moieties, or the ethenyl and naphthalene groups. If such rotational barriers are significant enough to allow for the isolation of stable enantiomers at room temperature, the compound would be considered chiral and would exhibit a response in chiroptical spectroscopic measurements.

A comprehensive search of scientific literature reveals no published studies on the chiroptical properties of this compound. Therefore, there is no experimental data from Circular Dichroism or Optical Rotatory Dispersion to confirm whether this compound exhibits chirality, either through inherent structural features or atropisomerism.

The following table is provided as a template for how such data would be presented if it were available.

Table 2: Hypothetical Chiroptical Data for this compound

Spectroscopic TechniqueWavelength (nm)Signal (unit)Solvent
Circular Dichroism (CD) Data not availableData not availableData not available
Optical Rotatory Dispersion (ORD) Data not availableData not availableData not available

Mechanistic Studies of Chemical Transformations

Photophysical and Photochemical Reaction Mechanisms

Azulene (B44059) is known for its unusual photophysical properties, including a violation of Kasha's rule, with fluorescence occurring from the second excited singlet state (S2) to the ground state (S0). This is due to a large energy gap between the S2 and the first excited singlet state (S1), which slows down internal conversion. Azulene absorbs light in the visible region (around 600 nm for the S1 transition) and the UVA region (around 330 nm for the S2 transition). wikipedia.org Upon irradiation with UVA or visible light, azulene can exhibit photomutagenicity. wikipedia.orgnih.gov The photochemical reactions of azulene itself are not extensively detailed, but substituted azulenes are known to undergo photochemical transformations. nih.gov It is plausible that light irradiation could transform 1-[2-(Naphthalen-1-yl)ethenyl]azulene into various photoproducts, though these products may not necessarily be mutagenic. nih.gov

The naphthalene (B1677914) moiety, in contrast, primarily absorbs in the UVB region and is not typically photoactive under UVA or visible light. wikipedia.orgnih.gov However, the extended conjugation in this compound is expected to cause a red-shift in the absorption spectrum compared to isolated naphthalene and azulene chromophores, potentially enhancing its photoactivity. researchgate.netmdpi.com The electronic structure of such conjugated systems facilitates electron delocalization, which is crucial for applications in organic electronics like organic light-emitting diodes (OLEDs). evitachem.com

Photochemical reactions could involve cis-trans isomerization around the ethenyl double bond, a common process for stilbene-like molecules. Furthermore, intramolecular cyclization reactions upon photoexcitation are a possibility, potentially leading to new polycyclic aromatic structures. The presence of both electron-rich (azulene) and electron-accepting or donating (naphthalene) moieties can also facilitate photoinduced electron transfer (PET) processes.

Table 1: Predicted Photophysical and Photochemical Properties

Property Predicted Behavior for this compound Basis for Prediction
Absorption Red-shifted compared to individual azulene and naphthalene units, likely extending into the visible region. Extended π-conjugation. researchgate.netmdpi.com
Emission Potentially complex fluorescence and phosphorescence behavior, possibly violating Kasha's rule. Properties of the azulene core. wikipedia.org
Photochemical Isomerization Reversible cis-trans isomerization around the ethenyl double bond. Analogy to stilbene (B7821643) and its derivatives.
Photocyclization Potential for intramolecular cyclization to form new ring systems. Common reaction pathway for conjugated systems.

| Photoinduced Electron Transfer | Possible due to the donor-acceptor nature of the azulene and naphthalene moieties. | General principles of photochemistry. |

Electrochemical Behavior and Redox Processes

The electrochemical properties of this compound are expected to be characterized by both oxidation and reduction processes, owing to the electron-rich nature of the azulene ring and the extended conjugated system. Azulene and its derivatives are known to be more easily oxidized and reduced compared to their benzenoid isomers like naphthalene. acs.org

Studies on various azulene derivatives have shown that they undergo electrochemical polymerization upon anodic oxidation, forming conductive polyazulene films on the electrode surface. mdpi.comnih.gov This suggests that this compound could also be electropolymerized, with the properties of the resulting film being dependent on the polymerization conditions, such as the applied potential. mdpi.com The electron-donating nature of the azulene moiety facilitates oxidation. acs.org The presence of substituents on the azulene ring can influence the oxidation potentials; electron-releasing groups lower the oxidation potential. acs.org

The reduction processes would involve the acceptance of electrons into the lowest unoccupied molecular orbital (LUMO) of the conjugated system. The electrochemical parameters, including peak potentials for oxidation and reduction, can be determined using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). acs.orgresearchgate.net The electrochemical behavior is often correlated with the molecule's ionization potential and LUMO energies. acs.org For related azulene derivatives, multiple reversible and irreversible redox processes have been observed, corresponding to the formation of radical anions and cations, as well as subsequent oligomerization. researchgate.net

Table 2: Predicted Electrochemical Properties

Process Predicted Behavior for this compound Basis for Prediction
Oxidation Susceptible to anodic oxidation, potentially leading to electropolymerization and the formation of a conductive film. Known behavior of azulene and its derivatives. mdpi.comnih.gov
Reduction Capable of undergoing reduction to form radical anions and dianions. General electrochemical properties of conjugated aromatic systems. researchgate.net

| Redox Potentials | Expected to have relatively low oxidation and reduction potentials compared to naphthalene itself. | Higher electron mobility and lower ionization energy of the azulene moiety. mdpi.comacs.org |

Acid-Base Catalyzed Transformations and Reaction Kinetics

The ethenyl bridge in this compound is a likely site for acid- and base-catalyzed reactions.

In the presence of a strong acid, the double bond can be protonated, leading to the formation of a carbocation intermediate. youtube.comyoutube.com The stability of this carbocation will be influenced by the adjacent aromatic rings. The subsequent reaction of this carbocation with a nucleophile, such as water in an acid-catalyzed hydration reaction, would result in the addition of the nucleophile across the double bond. youtube.comyoutube.com The regioselectivity of this addition would be governed by the relative stability of the possible carbocation intermediates.

Base-catalyzed reactions could involve the deprotonation of a carbon atom adjacent to the double bond, particularly if there are activating groups present. However, a more likely scenario for base catalysis involves reactions analogous to the aldol (B89426) or Claisen condensations if the molecule were to be modified with carbonyl groups. youtube.com In its current form, direct base-catalyzed transformations on the hydrocarbon skeleton are less common but could potentially involve isomerization or other rearrangements under harsh conditions. The kinetics of these reactions would be dependent on factors such as the concentration of the catalyst, temperature, and solvent.

Radical Reaction Pathways and Intermediate Characterization

Radical reactions of this compound could be initiated by heat, light, or radical initiators. One of the most significant potential radical pathways for azulene-containing compounds is the rearrangement to the more stable naphthalene isomer. nih.gov This thermal rearrangement can proceed through complex mechanisms, including a norcaradiene-vinylidene pathway, which is considered a dominant unimolecular route. nih.gov Free radical or hydrogen atom-induced intermolecular mechanisms, such as the methylene (B1212753) walk and spiran pathways, have also been proposed, although their contribution may be less significant under certain conditions like flash vacuum pyrolysis. nih.gov

The ethenyl linkage can also be a site for radical addition reactions. The reaction would proceed via the formation of a radical intermediate, which can then propagate a chain reaction or be terminated. The reaction of the parent azulene with resonantly stabilized radicals has been studied as a method for the gas-phase preparation of azulene and naphthalene. rsc.org This highlights the propensity of the azulene core to engage in radical reactions.

Characterization of the transient radical intermediates in these reactions would typically involve techniques such as electron spin resonance (ESR) spectroscopy and computational modeling to determine their structure and energetics.

Cycloaddition, Rearrangement, and Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. wikipedia.org These reactions are typically not influenced by solvents or catalysts in the same way as ionic or radical reactions. wikipedia.org For this compound, several types of pericyclic reactions can be envisioned.

Cycloaddition Reactions: The ethenyl group can act as a dienophile in Diels-Alder reactions ([4+2] cycloadditions) with a suitable diene. youtube.com Conversely, parts of the azulene or naphthalene rings could potentially act as dienes, although this is less common for these aromatic systems. The feasibility and stereoselectivity of such reactions would depend on the electronic nature of the reactants and the reaction conditions (thermal or photochemical). youtube.com 1,3-dipolar cycloadditions are another possibility, where a 1,3-dipole could react with the ethenyl double bond.

Electrocyclic Reactions: These reactions involve the formation of a sigma bond and the consumption of a pi bond within a conjugated system, or the reverse process. Upon heating or irradiation, the conjugated system of this compound could potentially undergo electrocyclization to form new polycyclic structures.

Sigmatropic Rearrangements: These are concerted reactions where a sigma-bonded atom or group migrates across a pi-electron system. While less obvious for the ground state of this molecule, such rearrangements could occur in excited states or in intermediates formed during other reactions.

Thermal Rearrangement: As mentioned in the context of radical reactions, substituted azulenes can undergo thermal rearrangement to form more stable naphthalenes. nih.govrsc.org This process is a key thermal transformation for the azulene skeleton and would likely be a significant reaction pathway for this compound at elevated temperatures. The substitution pattern on the azulene ring can influence the products of this rearrangement. rsc.org

Advanced Materials Science and Photonic Applications Non Biological Focus

Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Design Principles

The design of novel organic semiconductors for OLEDs and OPVs hinges on the precise control of their electronic energy levels (HOMO and LUMO), charge transport characteristics, and photophysical properties. The fusion of a naphthalene (B1677914) and an azulene (B44059) unit via an ethenyl bridge in 1-[2-(Naphthalen-1-yl)ethenyl]azulene offers a versatile platform for tuning these properties.

The ethenyl linker extends the π-conjugation between the naphthalene and azulene rings, which is expected to lower the energy barrier for charge hopping. The planarity of the molecule can influence the degree of π-π stacking in the solid state, a critical factor for efficient charge transport. However, steric hindrance between the naphthalene and azulene moieties could lead to a twisted conformation, potentially disrupting the ideal packing for charge transport. The crystal structure of the related isomer, 2-(naphthalen-2-yl)azulene, reveals a herringbone packing arrangement, which is common for organic semiconductors. nih.govnih.gov This suggests that this compound could also adopt a similar packing motif, which is conducive to balanced charge transport.

Table 1: Key Molecular Properties Influencing Charge Transport

Property Contribution from Naphthalene Contribution from Azulene Role of Ethenyl Linker
π-Conjugation Extended aromatic system Non-benzenoid aromatic system Extends conjugation between the two rings
Electron Richness Electron-rich Electron-rich five-membered ring, electron-deficient seven-membered ring Facilitates intramolecular charge transfer
Molecular Packing Promotes π-π stacking Dipole moment influences packing Can affect planarity and intermolecular interactions

| Reorganization Energy | Generally low | Can be higher due to asymmetry | Influences charge hopping rates |

Exciton dynamics, including their formation, diffusion, and recombination, are central to the performance of OLEDs and OPVs. In OLEDs, the radiative recombination of excitons leads to light emission, while in OPVs, the dissociation of excitons into free charge carriers is desired.

In the context of OPVs, the energy difference between the HOMO and LUMO (the bandgap) of the material determines the absorption spectrum. The extended conjugation in this compound is expected to result in a smaller bandgap compared to its individual constituents, allowing for broader absorption of the solar spectrum. The dissociation of excitons at the donor-acceptor interface is a critical step in OPV operation. The dipolar nature of the azulene unit could facilitate this process.

Nonlinear Optical (NLO) Material Research and Device Integration Principles

Nonlinear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are crucial for applications in optical communications, data storage, and frequency conversion. Organic molecules with extended π-conjugation and a significant change in dipole moment upon excitation often exhibit large NLO responses.

The inherent asymmetry and large dipole moment of the azulene ring make it a promising component for NLO materials. nih.govnih.gov The connection of azulene to a naphthalene unit through a π-conjugated ethenyl bridge creates a donor-π-acceptor (D-π-A) like system, which is a common design motif for enhancing second-order NLO properties (hyperpolarizability, β). The electron-rich five-membered ring of azulene can act as a donor, while the electron-deficient seven-membered ring or the naphthalene moiety can act as an acceptor. Theoretical studies on related azulene-based nanographenes have shown that tuning the electronic structure through heteroatom doping can significantly enhance the NLO response. evitachem.comrsc.org

For device integration, the material must be processable into high-quality thin films with a non-centrosymmetric arrangement of the NLO chromophores. The molecular design of this compound could be further modified with functional groups that promote self-assembly into the desired macroscopic structure.

Fluorescent Probes and Sensors in Environmental and Industrial Monitoring Contexts

Fluorescent probes are highly sensitive tools for the detection of specific analytes. The design of such probes often involves a fluorophore coupled to a receptor that selectively interacts with the target analyte. This interaction leads to a change in the fluorescence properties of the fluorophore, such as intensity or wavelength.

Both naphthalene and azulene derivatives have been explored as fluorescent probes. nih.govnih.gov Naphthalene-based probes are known for their high quantum yields and photostability. nih.gov Azulene's fluorescence is particularly sensitive to its environment, including protonation, which can lead to a "turn-on" fluorescence response. nih.gov

This compound could be functionalized with specific recognition units to create probes for various environmental and industrial analytes. For example, the incorporation of a crown ether moiety could lead to a sensor for metal ions, while the introduction of acidic or basic groups could result in a pH sensor. The extended π-system could also make the molecule sensitive to changes in solvent polarity or viscosity.

Molecular Switches and Logic Gates Design Principles for Advanced Computing

Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light, heat, or a chemical species. This property makes them attractive candidates for the development of molecular-scale logic gates and advanced computing architectures.

Furthermore, the redox properties of the azulene and naphthalene moieties could be exploited. The reversible oxidation or reduction of the molecule would lead to changes in its absorption and emission characteristics, which could be read as different output states in a logic gate. For instance, a system where the fluorescence is "ON" in the neutral state and "OFF" in the oxidized state could function as a NOT logic gate.

Self-Assembly and Supramolecular Architectures for Functional Materials Fabrication

The spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions is known as self-assembly. This bottom-up approach is a powerful tool for the fabrication of functional materials with tailored properties.

The molecular structure of this compound contains several features that could drive self-assembly. The planar aromatic surfaces of the naphthalene and azulene units can lead to π-π stacking interactions, while the dipole moment of the azulene moiety can induce dipole-dipole interactions. The herringbone packing observed in the crystal structure of a related isomer is a form of self-assembly in the solid state. nih.govnih.gov

By introducing specific functional groups, such as hydrogen bonding motifs or long alkyl chains, the self-assembly behavior of this compound could be precisely controlled. This could lead to the formation of various supramolecular architectures, including nanofibers, vesicles, or liquid crystalline phases, each with unique properties and potential applications in areas such as organic electronics, sensing, and catalysis.

Emerging Research Directions and Future Perspectives

Integration into Hybrid Material Systems and Composites

The development of advanced functional materials increasingly relies on the synergistic integration of organic molecules with inorganic substrates. For azulene-naphthalene conjugates, this represents a particularly promising frontier. The inherent dipole moment and distinct electronic structure of the azulene (B44059) unit facilitate strong interactions with metallic or semiconductor surfaces, a property not shared by its isomer, naphthalene (B1677914). acs.orgresearchgate.net

Future research will likely focus on the controlled deposition of 1-[2-(Naphthalen-1-yl)ethenyl]azulene onto surfaces like silicon, gold, or copper to create well-defined metal-organic interfaces. researchgate.net Computational studies have shown that non-alternant hydrocarbons like azulene can form strong, chemisorbed structures on surfaces through covalent carbon-silicon or carbon-metal bonds. researchgate.net This strong electronic coupling is essential for efficient charge transfer in applications such as molecular electronics and sensor arrays. The investigation into how the orientation and packing of these molecules on a substrate influence the electronic properties of the resulting hybrid system is a key area of future work. Kelvin Probe Force Microscopy (KPFM) could be a vital technique for mapping the charge distribution and dipolar moments at the molecular level on these surfaces. researchgate.net

Computational Design and High-Throughput Screening of Novel Azulene-Naphthalene Conjugates

While this compound serves as a foundational structure, computational chemistry offers the tools to design a vast library of derivatives with tailored properties. The challenges in synthesizing and characterizing each new compound make computational pre-screening an indispensable strategy. acs.org High-throughput virtual screening (HTVS) and Density Functional Theory (DFT) calculations are powerful methods for predicting the electronic and optical properties of novel azulene-naphthalene conjugates before committing to their synthesis.

Researchers can systematically modify the core structure—for example, by changing the linkage point on the naphthalene ring, altering the substitution pattern on the azulene core, or introducing various functional groups—and calculate the resulting impact on key parameters. DFT calculations can be used to re-examine proposed reaction mechanisms and determine the most energetically favorable pathways, which is critical for complex molecules where multiple outcomes are possible. acs.org This computational guidance can accelerate the discovery of new molecules with optimized characteristics for specific applications, such as organic field-effect transistors (OFETs) or nonlinear optical materials. acs.org

Table 1: Key Parameters for Computational Screening of Azulene-Naphthalene Derivatives

Parameter Significance for Material Design Computational Method
HOMO-LUMO Gap Determines the electronic absorption/emission wavelength and redox potential. rsc.org Density Functional Theory (DFT)
Dipole Moment Influences intermolecular interactions, solubility, and self-assembly. acs.org DFT, Semi-empirical methods
Adsorption Energy Predicts the strength of interaction with a substrate in hybrid systems. researchgate.net DFT with periodic boundary conditions
Aromaticity (NICS) Assesses the stability and electronic character of the ring systems. researchgate.net Nucleus-Independent Chemical Shift (NICS)
Reaction Barriers Guides synthetic planning by predicting the feasibility of reaction pathways. acs.org DFT, Møller-Plesset perturbation theory

Exploration of Solid-State Luminescence Phenomena and Aggregation-Induced Emission (AIE)

Many organic luminophores that are highly fluorescent in dilute solutions suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their application in devices like OLEDs. A counterintuitive phenomenon, Aggregation-Induced Emission (AIE), offers a solution where non-emissive molecules are induced to emit intensely upon aggregation. youtube.com Materials with AIE characteristics, known as AIEgens, are promising for solid-state lighting, sensors, and bio-imaging. youtube.comnih.gov

The azulene-naphthalene scaffold is a prime candidate for the design of new AIEgens. The ethenyl linker allows for intramolecular rotations in solution, providing a non-radiative decay pathway for the excited state, leading to weak or no fluorescence. In the aggregated or solid state, these rotations can be physically restricted, blocking the non-radiative channel and activating the radiative pathway, resulting in strong luminescence. youtube.com Future research will involve the synthesis of this compound derivatives with bulky substituents designed to control the packing mode in the solid state and enhance the restriction of intramolecular motion. The investigation of phenomena such as mechanochromic and thermochromic luminescence, where the emission color changes in response to physical pressure or temperature, is also a compelling direction. rsc.org

Table 2: Comparison of Luminescence Phenomena

Phenomenon Description Potential in Azulene-Naphthalene Systems
Aggregation-Caused Quenching (ACQ) Fluorescence intensity decreases upon molecular aggregation due to π-π stacking. A common issue to be overcome in standard luminophores.
Aggregation-Induced Emission (AIE) Non-luminescent molecules become highly emissive upon aggregation due to restricted intramolecular motion. youtube.com A key target for new derivatives to achieve strong solid-state emission.
Crystallization-Enhanced Emission (CEE) Luminescence is intensified when molecules form ordered crystals compared to their amorphous state. youtube.com Could be exploited by controlling crystallization to achieve high quantum yields.
Piezochromic Luminescence The color of fluorescence changes in response to mechanical grinding or pressure. rsc.org A potential smart material application for pressure sensors.

Advances in Targeted Synthetic Methodologies for Complex Azulene Derivatives

The exploration of azulene-based materials has historically been hampered by synthetic challenges. acs.org While classical methods like the Ziegler-Hafner synthesis provide access to the parent azulene, the creation of complex, specifically substituted derivatives like this compound requires more advanced and targeted strategies. orgsyn.org The regioselective functionalization of both the azulene and naphthalene rings is non-trivial; for instance, traditional Friedel-Crafts reactions on naphthalene often lead to mixtures of products. nih.gov

Future synthetic research will focus on developing more efficient and regioselective cross-coupling reactions. Modern catalytic systems, potentially involving palladium or other transition metals, could enable the precise construction of the ethenyl bridge and the installation of functional groups at desired positions. evitachem.com The development of multi-component reactions, where three or more reactants combine in a single step, could provide a more atom-economical and efficient route to complex azulene-naphthalene structures. Furthermore, adapting synthetic methods to be more environmentally friendly, for example by using water as a solvent, is an increasingly important goal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.